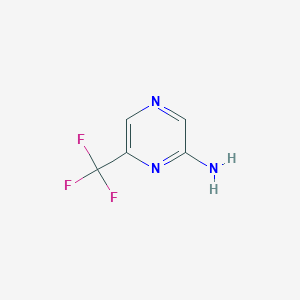
6-(Trifluoromethyl)pyrazin-2-amine
Cat. No. B1314397
Key on ui cas rn:
69816-35-9
M. Wt: 163.1 g/mol
InChI Key: FMBKXKZEXQCCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04293552
Procedure details


A mixture of 6.6 g. of 3,3-dibromo-1,1,1-trifluoropropanone, 60 ml. of water, and 6.6 g. sodium acetate was refluxed for about 10 minutes. The solution thus obtained was cooled and added dropwise to a solution of 6 g. of aminoacetamidine dihydrobromide in 90 ml. of methanol cooled to a temperature of about -30° C., followed by the addition of a solution of 3.6 g. of sodium hydroxide pellets in 25 ml. of water. The reaction mixture was stirred and warmed gradually to about 20° C. over a period of about two hours. The reaction product mixture was concentrated in vacuo to remove the methanol, and the residue extracted with ethyl acetate. There was obtained product weighing 3.6 g. and having a melting point of about 133°-136° C. after recrystallization from a mixture of benzene and hexane. The product was identified by NMR spectrum and elemental analyses as 2-amino-6-trifluoromethylpyrazine.


Name
aminoacetamidine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
Br[CH:2](Br)[C:3](=O)[C:4]([F:7])([F:6])[F:5].C([O-])(=O)C.[Na+].Br.Br.[NH2:17][CH2:18][C:19]([NH2:21])=[NH:20].[OH-].[Na+]>O.CO>[NH2:21][C:19]1[CH:18]=[N:17][CH:2]=[C:3]([C:4]([F:7])([F:6])[F:5])[N:20]=1 |f:1.2,3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C(F)(F)F)=O)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
aminoacetamidine dihydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.Br.NCC(=N)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 6.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to a solution of 6 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of a solution of 3.6 g
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction product mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was obtained product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
from a mixture of benzene and hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=CN=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
